REACTION_CXSMILES
|
B(F)(F)F.P(=O)(O)(O)O.[C:10]1([CH3:17])[C:15]([OH:16])=[CH:14][CH:13]=[CH:12][CH:11]=1.[CH:18]1[CH2:22][CH2:21][CH2:20][CH:19]=1>CCCCC>[CH:18]1([C:14]2[CH:13]=[CH:12][CH:11]=[C:10]([CH3:17])[C:15]=2[OH:16])[CH2:22][CH2:21][CH2:20][CH2:19]1 |f:0.1|
|
Name
|
|
Quantity
|
170 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.P(O)(O)(O)=O
|
Name
|
|
Quantity
|
1.08 kg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1O)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CCCCC
|
Name
|
|
Quantity
|
680 g
|
Type
|
reactant
|
Smiles
|
C1=CCCC1
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CCCCC
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for a further hour at the reflux temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added dropwise at the reflux temperature in the course of 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated off
|
Type
|
EXTRACTION
|
Details
|
is extracted with 4 times 600 ml of 10% strength sodium hydroxide solution
|
Type
|
CUSTOM
|
Details
|
The organic phase is dried
|
Type
|
CUSTOM
|
Details
|
evaporated down
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled (84°-88° C./0.2 mbar)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)C1=C(C(=CC=C1)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 515 g | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 29.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |